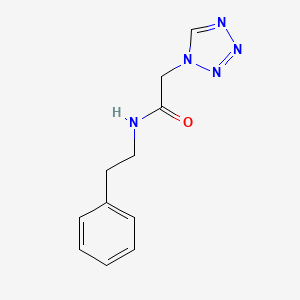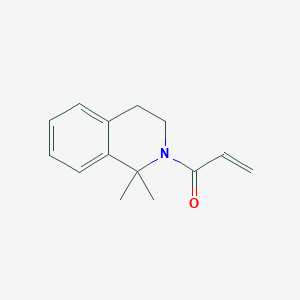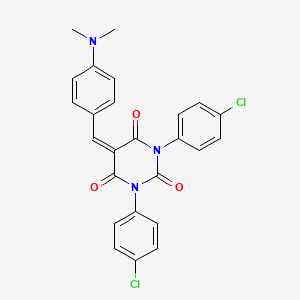
N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide, also known as PTAC, is a novel compound that has been gaining interest in the scientific community due to its potential applications in research. PTAC is a tetrazole derivative that has been synthesized through a simple and efficient method.
作用機序
The exact mechanism of action of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and cognitive function. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to enhance the activity of NMDA receptors, which are involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to enhance the activity of NMDA receptors, which may contribute to its cognitive-enhancing effects. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is its simple and efficient synthesis method. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a potential candidate for further research. However, one of the limitations of this compound is its lack of selectivity, as it has been shown to interact with a number of different receptors in the brain. Additionally, more research is needed to fully understand the long-term effects of this compound on the brain and body.
将来の方向性
There are a number of potential future directions for research on N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide. One potential direction is to further investigate its anxiolytic and antidepressant effects, particularly in human subjects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Another potential direction is to investigate the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Overall, this compound has shown promise as a potential candidate for further research in the field of neuroscience.
合成法
The synthesis of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is a simple and efficient method that involves the reaction of phenethylamine with 1H-1,2,3,4-tetrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been shown to enhance cognitive function and memory retention in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(2-phenylethyl)-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c17-11(8-16-9-13-14-15-16)12-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGVALZUZKIQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2900503.png)
![2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2900505.png)
![1-[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2900506.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2900508.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2900512.png)




![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900521.png)

